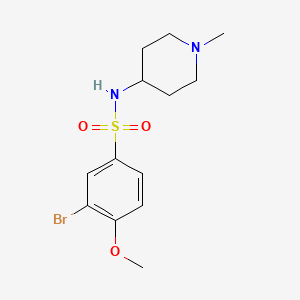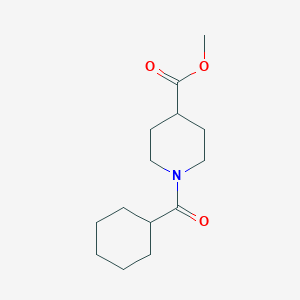
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline, commonly known as BCA, is an organic compound with the molecular formula C13H9ClN2S. It is a yellowish powder that is soluble in organic solvents like chloroform and methanol. BCA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of BCA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, survival, and differentiation. BCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation. BCA has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
BCA has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells. BCA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. BCA has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
BCA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, making it a useful tool for investigating the mechanisms of action of various enzymes and signaling pathways. However, BCA also has some limitations. It has poor solubility in water, which can limit its use in aqueous systems. It also has low selectivity, which can lead to off-target effects.
将来の方向性
There are several future directions for the research on BCA. One of the areas of interest is the development of BCA-based drugs for the treatment of cancer and fungal infections. BCA derivatives with improved solubility and selectivity are being developed to overcome the limitations of the parent compound. Another area of interest is the investigation of the mechanism of action of BCA and its derivatives. The identification of the molecular targets of BCA can lead to the development of more specific and effective drugs. BCA is also being studied for its potential use in combination therapy with other anticancer and antifungal drugs. Finally, the environmental impact of BCA and its derivatives is also being studied, as they are used as intermediates in the synthesis of various organic compounds.
合成法
Several methods have been reported for the synthesis of BCA. One of the most commonly used methods involves the reaction of 2-mercaptobenzimidazole with 3-chloroaniline in the presence of a base like potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the thiol group of 2-mercaptobenzimidazole, resulting in the formation of BCA. The reaction can be carried out in various solvents like ethanol, methanol, or acetonitrile, and the yield of BCA can be improved by optimizing the reaction conditions.
科学的研究の応用
BCA has been extensively studied for its various biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. BCA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It acts by inducing cell cycle arrest and apoptosis in cancer cells. BCA has also been found to possess antifungal activity against various fungi, including Candida albicans and Aspergillus niger. It acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. BCA has also been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-7-8(15)5-6-12(9)18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHAAOFJDKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

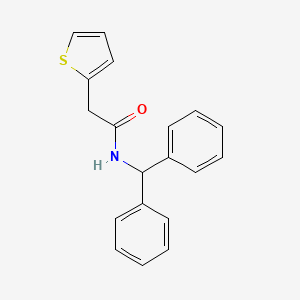
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
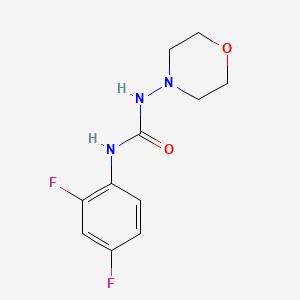
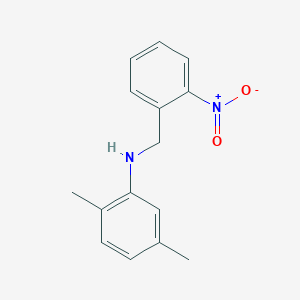
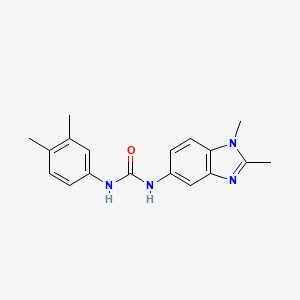

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
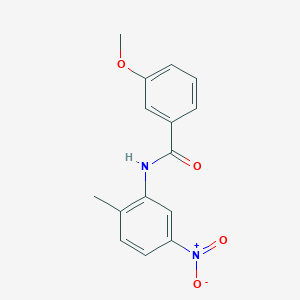
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

